6-Bromobenzo[C]isoxazole
Overview
Description
6-Bromobenzo[C]isoxazole is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are bicyclic structures consisting of a benzene ring fused with an oxazole ring. The bromine atom at the 6th position of the benzoxazole ring imparts unique chemical properties to this compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromobenzo[C]isoxazole typically involves the cyclization of 2-aminophenol with a brominated precursor. One common method includes the reaction of 2-aminophenol with 6-bromobenzoyl chloride under basic conditions to form the desired benzoxazole ring . The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like acetone .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 6-Bromobenzo[C]isoxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form oxazolone derivatives or reduction to form aminobenzoxazole derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Products: Various substituted benzoxazoles depending on the nucleophile used.
Oxidation Products: Oxazolone derivatives.
Reduction Products: Aminobenzoxazole derivatives.
Scientific Research Applications
6-Bromobenzo[C]isoxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for potential anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as intermediates in organic synthesis.
Mechanism of Action
The mechanism of action of 6-Bromobenzo[C]isoxazole varies depending on its application:
Antimicrobial Activity: It targets bacterial cell walls, disrupting their integrity and leading to cell death.
Anticancer Activity: It may inhibit specific enzymes or proteins involved in cancer cell proliferation, such as DNA topoisomerases or protein kinases.
Anti-inflammatory Activity: It can modulate inflammatory pathways by inhibiting enzymes like cyclooxygenases.
Comparison with Similar Compounds
2-Aminobenzoxazole: Lacks the bromine atom, leading to different reactivity and applications.
6-Chloro-2,1-benzoxazole: Similar structure but with a chlorine atom instead of bromine, affecting its chemical properties and reactivity.
Uniqueness of 6-Bromobenzo[C]isoxazole: The presence of the bromine atom at the 6th position enhances its reactivity in substitution reactions and imparts unique biological activities compared to its analogs .
Properties
IUPAC Name |
6-bromo-2,1-benzoxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNO/c8-6-2-1-5-4-10-9-7(5)3-6/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFJAECNYWJDKBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CON=C2C=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139557-44-1 | |
Record name | 6-bromo-2,1-benzoxazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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